molecular formula C9H12O2 B1198796 4-Propylcatechol CAS No. 2525-02-2

4-Propylcatechol

Cat. No.: B1198796
CAS No.: 2525-02-2
M. Wt: 152.19 g/mol
InChI Key: SCTPZNJTGOGSQD-UHFFFAOYSA-N
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Description

4-Propylcatechol, also known as 4-propyl-1,2-benzenediol, is an organic compound with the molecular formula C9H12O2. It is a derivative of catechol, where a propyl group is attached to the fourth position of the benzene ring. This compound is a white or slightly yellow solid that is soluble in organic solvents like ether, methanol, and chloroform but insoluble in water .

Mechanism of Action

Biochemical Pathways

For instance, the protocatechuate 4,5-cleavage pathway is a key catabolic route for the degradation of various aromatic compounds . .

Action Environment

The action, efficacy, and stability of 4-Propylcatechol can be influenced by various environmental factors. For instance, its stability may decrease under high temperature and light exposure . The compound’s action and efficacy can also be affected by the physiological environment, including pH and the presence of other molecules.

Biochemical Analysis

Biochemical Properties

4-Propylcatechol plays a crucial role in biochemical reactions, particularly in the catabolism of lignin-derived aromatic compounds. It interacts with enzymes such as extradiol dioxygenases, which are involved in the cleavage of aromatic rings. One such enzyme, AphC, has been shown to have high specificity for this compound, facilitating its breakdown through meta-cleavage pathways . The interaction between this compound and these enzymes is essential for the degradation of complex organic molecules, contributing to various metabolic processes.

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system, potentially causing depression and a prolonged rise in blood pressure in animal models . Additionally, this compound may induce oxidative stress in cells, leading to alterations in cellular functions and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of extradiol dioxygenases, facilitating the cleavage of aromatic rings. This binding is characterized by the formation of a bidentate complex with the active site iron, which is crucial for the catalytic activity of the enzyme . Furthermore, this compound may act as an inhibitor or activator of other enzymes, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of quinones and other reactive intermediates . These degradation products can have long-term effects on cellular function, potentially causing cytotoxicity and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic effects. Studies have reported that high doses of this compound can cause central nervous system depression and prolonged hypertension in animals . Additionally, there may be threshold effects, where a certain dosage level triggers significant physiological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It is metabolized by extradiol dioxygenases, which cleave the aromatic ring and facilitate its breakdown into smaller molecules . These metabolic pathways are essential for the utilization of lignin-derived compounds and other complex organic molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, such as the cytoplasm or mitochondria, where it exerts its biochemical effects. The localization of this compound can impact its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylcatechol can be synthesized through the reaction of catechol with bromopropane under alkaline conditions. The specific preparation steps involve dissolving catechol in an alkali solution, followed by the slow addition of bromopropane. The reaction mixture is then acidified with an acid-saturated solution to obtain the this compound product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar steps but optimized for larger quantities and efficiency. This could include the use of continuous flow reactors and more controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Propylcatechol undergoes various chemical reactions, including:

Oxidation:

Reduction:

  • Reduction reactions are less common for this compound, but it can be reduced to form simpler hydrocarbons under specific conditions.

Substitution:

  • This compound can undergo electrophilic substitution reactions due to the presence of hydroxyl groups, which activate the benzene ring towards electrophiles. Common reagents include halogens and sulfonating agents.

Major Products:

  • The major products formed from these reactions include quinones, substituted catechols, and various derivatives depending on the reagents and conditions used.

Comparison with Similar Compounds

  • 4-Methylcatechol
  • 4-Ethylcatechol
  • Catechol (1,2-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)

These compounds share similar chemical structures but differ in their alkyl substituents, which influence their physical and chemical properties .

Properties

IUPAC Name

4-propylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTPZNJTGOGSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60179903
Record name 4-Propylcatechol
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Molecular Weight

152.19 g/mol
Source PubChem
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CAS No.

2525-02-2
Record name 4-Propyl-1,2-benzenediol
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Record name 4-Propylcatechol
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Record name 4-Propylcatechol
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Record name 4-Propylbenzen-1,2-diol
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Record name 4-PROPYLCATECHOL
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Synthesis routes and methods I

Procedure details

A mixture of 15.0 g (83 mM) of 4-propylveratrole, 53.0 g (882 mM) of acetic acid and 159.4 g (926 mM) of 47% hydrobromic acid was heated under reflux for 2 hours with stirring. After cooling to the room temperature, the reaction mixture was added with 140 ml of water and extracted three times with each 150 ml of ether. The extracted ether solution was successively washed with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution and then twice with each 150 ml of water. The resulting solution was dried with anhydrous sodium sulfate, distilled off ether and vacuum distilled to obtain 10.5 g (69 mM) of 4-propylcatechol as a light yellow liquid having a boiling point of 119° C/3 mmHg.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
159.4 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 38 mg (0.23 mmole) of 2-methoxy-4-propylphenol in 0.4 ml of CH2Cl2 at −78° C. and under argon was added 254 μl (0.252 mmole) of a IM BBr3 solution in CH2Cl2. The reaction mixture was stirred at −78° C. for one hour and then warmed to 0° C. The reaction was quenched by addition of 2 ml of water. The mixture was extracted three times with 5 ml of CH2Cl2, dried over anhydrous Na2SO4 and concentrated by rotary evaporation. The crude product was flash chromatographed over silica gel using 25% ethyl acetate in hexane to furnish 30 mg of 2-hydroxy-4-propylphenol, Structure (I-6), in 86% yield.
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Propylcatechol as a renewable resource?

A: this compound can be derived from lignin, a major component of wood, making it a promising renewable alternative to petroleum-based chemicals. [] It can be efficiently produced through the demethylation of 4-propylguaiacol, a compound readily available from wood and clove oil. This process utilizes hydrochloric acid or sulfuric acid as a catalyst in high-temperature pressurized water, leading to high yields of this compound. [] Furthermore, it can be converted into 3-propyllevulinic acid, another valuable platform molecule, via muconic acid using a hydrothermal protocol. []

Q2: How can this compound be used to synthesize valuable chemicals?

A: this compound serves as a starting material for the production of various carbamates. [] This two-step synthesis utilizes this compound carbonate, a shelf-stable and renewable C1 reactant derived from this compound and dimethyl carbonate. [] The reaction proceeds under mild conditions with zinc acetate dihydrate as a Lewis acid catalyst. [] The process yields the target carbamate and regenerates this compound, enabling its recycling and contributing to the sustainability of the process. []

Q3: What is the impact of the propyl substituent on the reactivity of this compound?

A: The presence of the propyl group in this compound significantly influences its oxidation and subsequent reactions. [] Upon oxidation, the propyl substituent promotes the isomerization of the initially formed o-quinone to the corresponding p-quinone methide. [] This isomerization is crucial as it generates a more electrophilic species capable of reacting with biological nucleophiles like glutathione. [] Studies comparing the reactivity of various catechols revealed that extended pi-conjugation at the para position, such as in this compound, accelerates the o-quinone to p-quinone methide isomerization. []

Q4: Can this compound derivatives be used for material applications?

A: Yes, derivatives of this compound, specifically 3-propyllevulinic acid, have shown promising results as plasticizers. [] The 3-propyllevulinic acid, synthesized from this compound, can be further esterified with 1,4-butanediol to produce butane-1,4-diyl bis(4-oxo-3-propylpentanoate). [] This diester exhibits superior plasticizing properties compared to the non-propylated levulinate diester in both PVC (polyvinyl chloride) and PLA (polylactic acid). [] Remarkably, its effectiveness rivals that of DEHP (di-2-ethylhexyl phthalate), a widely used commercial plasticizer, in PVC. [] This highlights the potential of this compound derivatives as sustainable alternatives in material science.

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